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Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2)

inhibitor used for the management of type 2 diabetes mellitus.[1] To ensure the quality, safety,

and efficacy of pharmaceutical products, it is crucial to develop and validate stability-indicating

assay methods. These methods are essential for determining the shelf-life of the drug

substance and its formulations by distinguishing the intact active pharmaceutical ingredient

(API) from any degradation products that may form under various environmental conditions.[2]

This application note provides a comprehensive overview and detailed protocols for a stability-

indicating assay of Canagliflozin using High-Performance Liquid Chromatography (HPLC), in

accordance with International Conference on Harmonization (ICH) guidelines.[3][4]

Analytical Principle

The primary analytical technique for a stability-indicating assay of Canagliflozin is Reverse-

Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method

separates Canagliflozin from its degradation products based on their differential partitioning

between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The concentration

of Canagliflozin is quantified by measuring the peak area at a specific wavelength, typically

around 290 nm, where the drug exhibits significant absorbance.[5] The method's stability-

indicating capability is established through forced degradation studies, which intentionally

degrade the drug under various stress conditions to ensure the method can resolve the parent

drug from its degradants.[6]
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Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a common and effective HPLC method for the analysis of Canagliflozin.

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array

(PDA) detector, autosampler, and column oven.

Chromatographic Conditions: A summary of typical chromatographic conditions is provided in

the table below.

Parameter Condition

Column
C18 (e.g., Hypersil BDS, 100 x 4.6 mm, 5 µm or

equivalent)

Mobile Phase

Acetonitrile and 0.1% Orthophosphoric acid

buffer (pH adjusted) in varying ratios (e.g., 53:47

v/v)[7]

Flow Rate 1.0 to 1.1 mL/min[7][8]

Detection Wavelength 240 nm or 290 nm[7][9]

Injection Volume 20 µL[10]

Column Temperature Ambient or 30°C[8][9]

Run Time Approximately 10-15 minutes[5]

Standard Solution Preparation (Example Concentration: 100 µg/mL):

Accurately weigh 10 mg of Canagliflozin reference standard and transfer it to a 100 mL

volumetric flask.

Dissolve and dilute to volume with a suitable solvent such as methanol or a mixture of

water and acetonitrile (50:50 v/v).[7][10]
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Further dilute 10 mL of this stock solution to 100 mL with the mobile phase to achieve a

final concentration of 100 µg/mL.

Sample Solution Preparation (from Tablets):

Weigh and finely powder a representative number of tablets (e.g., 20).

Accurately weigh a portion of the powder equivalent to 100 mg of Canagliflozin and

transfer it to a 100 mL volumetric flask.[10]

Add approximately 70 mL of the diluent and sonicate for 30 minutes to ensure complete

dissolution of the drug.[10]

Allow the solution to cool to room temperature and dilute to volume with the diluent.

Filter the solution through a 0.45 µm nylon or PVDF syringe filter.

Further dilute the filtered solution with the mobile phase to achieve a final concentration

within the linear range of the method (e.g., 100 µg/mL).

2. Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the

analytical method.[4] The drug substance is subjected to various stress conditions as per ICH

guideline Q1A (R2).[3]

Acid Hydrolysis:

Dissolve Canagliflozin in a solution of 0.1 M Hydrochloric Acid (HCl).

Reflux the solution for a specified period (e.g., 2-8 hours) at a controlled temperature (e.g.,

60-80°C).

After the specified time, cool the solution and neutralize it with an equivalent concentration

of Sodium Hydroxide (NaOH).

Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC

analysis.
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Alkaline Hydrolysis:

Dissolve Canagliflozin in a solution of 0.1 M Sodium Hydroxide (NaOH).

Reflux the solution for a specified period (e.g., 2-8 hours) at a controlled temperature (e.g.,

60-80°C).

After the specified time, cool the solution and neutralize it with an equivalent concentration

of Hydrochloric Acid (HCl).

Dilute the resulting solution with the mobile phase for analysis.

Oxidative Degradation:

Dissolve Canagliflozin in a solution of 3-30% Hydrogen Peroxide (H₂O₂).

Keep the solution at room temperature or a slightly elevated temperature for a specified

duration (e.g., 24 hours).

Dilute the resulting solution with the mobile phase for analysis. Canagliflozin has been

found to be susceptible to oxidative degradation.[3][4]

Thermal Degradation:

Expose the solid drug substance to dry heat in a hot air oven at a high temperature (e.g.,

105°C) for a specified period (e.g., 48-72 hours).[6]

After exposure, dissolve the sample in a suitable solvent and dilute with the mobile phase

for analysis. Canagliflozin has been reported to be relatively stable to thermal stress.[6]

Photolytic Degradation:

Expose the drug substance (in solid state and in solution) to UV light (e.g., 254 nm) and/or

visible light in a photostability chamber for a specified duration.[10]

Prepare a solution of the exposed solid sample and dilute the exposed solution with the

mobile phase for analysis.
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Data Presentation
Table 1: Summary of Forced Degradation Studies for Canagliflozin

Stress
Condition

Reagent/Condi
tion

Duration/Temp
erature

% Degradation
Observed

Reference

Acid Hydrolysis 0.1 M HCl
Reflux at 80°C

for 8 hours

Significant

Degradation
[6]

Alkaline

Hydrolysis
0.1 M NaOH

Reflux at 80°C

for 8 hours

Significant

Degradation
[6][7]

Oxidative

Degradation
30% H₂O₂

Room

Temperature for

24 hours

Significant

Degradation
[4][6]

Thermal

Degradation
Dry Heat

105°C for 48

hours

Stable/Minimal

Degradation
[6]

Photolytic

Degradation

UV Light (254

nm)
72 hours

Degradation

Observed
[10]

Table 2: Validation Parameters of a Typical Stability-Indicating HPLC Method for Canagliflozin

Parameter Typical Range/Value Reference

Linearity Range 10 - 450 µg/mL [7][11]

Correlation Coefficient (r²) > 0.999 [7]

Accuracy (% Recovery) 98 - 102% [10]

Precision (% RSD) < 2% [5]

Limit of Detection (LOD) 0.23 - 0.41 µg/mL [7][9]

Limit of Quantification (LOQ) 0.7 - 1.24 µg/mL [7][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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